"Hexafluoro-1,1,3,4-tetrachlorobutane" basic properties
"Hexafluoro-1,1,3,4-tetrachlorobutane" basic properties
An In-Depth Technical Guide to Hexafluoro-1,1,3,4-tetrachlorobutane
Introduction
Hexafluoro-1,1,3,4-tetrachlorobutane (CAS No. 423-38-1) is a fully halogenated alkane, a member of the broad class of chlorofluorocarbons (CFCs). While not a household name, this compound serves a critical, specialized role in advanced materials science, primarily as a key intermediate in the synthesis of high-purity hexafluoro-1,3-butadiene (C4F6).[1][2][3] The latter is an indispensable etchant gas in the semiconductor industry, valued for its precision in fabricating integrated circuits with extremely narrow line widths.[1][3] This guide offers a detailed examination of the fundamental properties, synthesis, and handling of Hexafluoro-1,1,3,4-tetrachlorobutane, tailored for professionals in chemical research and materials development.
Compound Identification and Molecular Structure
Accurate identification is the cornerstone of chemical research and application. Hexafluoro-1,1,3,4-tetrachlorobutane is systematically named 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane according to IUPAC nomenclature.[4][5] Its molecular identity is defined by the following key identifiers:
The structural arrangement of its atoms is crucial to its chemical behavior. The butane backbone is heavily substituted with chlorine and fluorine atoms, bestowing significant chemical stability and defining its reactivity pathways.
Caption: 2D structure of 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various processes, including reaction conditions, separation, and storage. Hexafluoro-1,1,3,4-tetrachlorobutane is a liquid under ambient conditions with a relatively high density and low volatility for a short-chain alkane, a direct consequence of its high molecular mass from halogenation.[9]
| Property | Value | Source(s) |
| Appearance | Liquid | [9] |
| Density | 1.736 - 1.757 g/cm³ | [6][7][10] |
| Boiling Point | ~133 °C at 760 mmHg | [6][7][8] |
| Flash Point | ~49.1 °C | [6][7][10] |
| Refractive Index | 1.382 - 1.388 | [7][8][11] |
| Vapor Pressure | 10.3 mmHg at 25 °C | [7][11] |
| Water Solubility | Very low (log₁₀WS: -4.65) | [12] |
| Octanol/Water Partition Coeff. | High (logP: 4.459) | [12] |
The extremely low water solubility and high octanol/water partition coefficient are noteworthy.[12] These values indicate a strong lipophilic (fat-soluble) and hydrophobic (water-repelling) character, which is critical for selecting appropriate solvent systems for reactions and extractions.
Synthesis and Manufacturing Insights
The industrial value of Hexafluoro-1,1,3,4-tetrachlorobutane is almost exclusively tied to its role as a precursor. Therefore, its synthesis is optimized for yield and purity to ensure the quality of the final product, hexafluoro-1,3-butadiene. Several synthetic routes have been developed, often involving the controlled halogenation of a C4 hydrocarbon backbone.
One prominent method involves the direct fluorination of 1,2,3,4-tetrachlorobutane.[2][13] This process requires careful control of reaction conditions to manage the high reactivity of fluorine gas and to maximize the selectivity for the desired hexafluoro product.
Exemplary Synthesis Protocol: Direct Fluorination
The following protocol is a conceptual illustration based on principles described in the patent literature.[2][13]
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Reactor Preparation: A suitable reactor, often made of corrosion-resistant materials, is charged with a solvent and the starting material, 1,2,3,4-tetrachlorobutane. The product itself, Hexafluoro-1,1,3,4-tetrachlorobutane, can serve as a diluent.[2]
-
Inert Gas Purge: The reactor is purged with an inert gas (e.g., nitrogen) to remove oxygen and moisture, which could lead to undesirable side reactions.
-
Controlled Fluorination: A gaseous mixture of fluorine (F₂) diluted with an inert gas is bubbled through the liquid phase under vigorous stirring. The reaction is highly exothermic, necessitating precise temperature control, often maintained at a specific setpoint (e.g., 35°C) to prevent over-fluorination and decomposition.[2]
-
Reaction Monitoring: The reaction progress is monitored by analyzing off-gas composition or by periodic sampling and analysis (e.g., Gas Chromatography) of the reaction mixture.
-
Work-up and Purification: Upon completion, the crude reaction mixture contains the desired product, partially fluorinated intermediates, and potentially some by-products. Purification is typically achieved through a multi-step process involving distillation and rectification to isolate the high-purity Hexafluoro-1,1,3,4-tetrachlorobutane.[1]
Caption: Generalized workflow for the synthesis and purification of the target compound.
Key Reaction: Dechlorination to Hexafluoro-1,3-butadiene
The primary chemical transformation of Hexafluoro-1,1,3,4-tetrachlorobutane is its conversion into hexafluoro-1,3-butadiene. This is a dehalogenation (specifically, dechlorination) reaction, typically accomplished using a reducing metal like zinc powder in a suitable solvent such as ethanol.[3][14][15]
The reaction selectively removes chlorine atoms from adjacent carbons, creating two double bonds and forming the conjugated diene system of hexafluoro-1,3-butadiene. The choice of zinc is strategic; it is a cost-effective reducing agent with the appropriate electrochemical potential to facilitate this transformation without cleaving the more stable C-F bonds.
Sources
- 1. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. Hexafluoro-1,2,3,4-tetrachlorobutane (mixture of isomers) | 375-45-1 [sigmaaldrich.com]
- 10. CAS # 423-38-1, Hexafluoro-1,1,3,4-Tetrachlorobutane: more information. [chemblink.com]
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- 12. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- (CAS 423-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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